molecular formula C20H29N4Na2O16P B1516565 CMP-N-acetylneuraminic acid sodium salt

CMP-N-acetylneuraminic acid sodium salt

Cat. No.: B1516565
M. Wt: 658.4 g/mol
InChI Key: RDSGQXNTVKSPNI-QEIJJSGTSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

CMP-N-acetylneuraminic acid sodium salt (CMP-Neu5Ac-Na) is a critical nucleotide-activated sugar donor in sialylation processes. It serves as the primary substrate for sialyltransferases, enzymes responsible for transferring sialic acid residues to glycoproteins, glycolipids, and polysaccharides. This compound is structurally composed of cytidine 5'-monophosphate (CMP) linked to N-acetylneuraminic acid (Neu5Ac), with a sodium counterion enhancing solubility and stability in aqueous solutions . Its biosynthesis involves the enzyme CMP-Neu5Ac synthetase, which catalyzes the reaction between CTP and Neu5Ac, releasing pyrophosphate . Applications span glycobiology research, therapeutic glycoprotein engineering, and studies of host-pathogen interactions .

Properties

Molecular Formula

C20H29N4Na2O16P

Molecular Weight

658.4 g/mol

IUPAC Name

disodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

InChI

InChI=1S/C20H31N4O16P.2Na/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34;;/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34);;/q;2*+1/p-2/t8-,9+,10-,12+,13+,14+,15+,16+,17+,20+;;/m0../s1

InChI Key

RDSGQXNTVKSPNI-QEIJJSGTSA-L

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OP(=O)([O-])OC[C@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O.[Na+].[Na+]

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O.[Na+].[Na+]

Origin of Product

United States

Scientific Research Applications

Biochemical Applications

CMP-Neu5Ac serves as a substrate for sialyltransferases, enzymes that facilitate the transfer of sialic acid to glycoproteins and glycolipids. This process is vital for the modification of cell surface molecules, influencing cell signaling, immune responses, and pathogen interactions.

Key Uses:

  • Sialylation of Glycans: CMP-Neu5Ac is utilized in enzymatic reactions to add sialic acid to glycan structures, which can alter their biological functions and stability .
  • Standard in Chromatography: It is employed as a standard in high-performance anion-exchange chromatography for nucleotide sugar analysis in clinical research .

Microbiological Research

Research indicates that pathogenic bacteria utilize CMP-Neu5Ac for survival and virulence. For instance, Vibrio cholerae incorporates sialic acid into its surface structures, aiding in evasion from host immune responses.

Case Studies:

  • Pathogen Interaction: Studies have shown that bacteria like Neisseria meningitidis and Haemophilus influenzae exploit sialic acid for colonization and infection, making enzymes involved in its metabolism potential drug targets .
  • Enzyme Characterization: Investigations into CMP-N-acetylneuraminate synthetase (CMAS) from pathogenic bacteria have revealed its structural properties and substrate promiscuity, highlighting its role in bacterial pathogenesis .

Biopharmaceutical Applications

In the biopharmaceutical industry, controlling glycosylation patterns of therapeutic proteins is essential for optimizing their efficacy and safety profiles. CMP-Neu5Ac plays a significant role in this process.

Applications:

  • Therapeutic Protein Sialylation: The addition of sialic acid can enhance the serum half-life and reduce immunogenicity of therapeutic proteins, making CMP-Neu5Ac a critical component in drug development .
  • Glycoengineering: Researchers manipulate glycosylation patterns using CMP-Neu5Ac to produce recombinant proteins with desired characteristics for medical use .

Structural Biology

CMP-Neu5Ac is also used in structural biology to study the binding interactions between proteins and their substrates.

Research Findings:

  • Crystallography Studies: Crystallographic studies have demonstrated how CMP-Neu5Ac binds to various proteins, revealing insights into enzyme mechanisms and substrate specificity .
  • Kinetic Analysis: Investigations into enzyme kinetics involving CMP-Neu5Ac have identified critical residues necessary for catalytic activity, providing a deeper understanding of enzyme function .

Table 1: Summary of Applications of CMP-N-acetylneuraminic Acid Sodium Salt

Application AreaDescriptionKey Findings/References
Biochemical ResearchSubstrate for sialyltransferasesInfluences cell signaling
MicrobiologyPathogen survival mechanismUsed by Vibrio cholerae
BiopharmaceuticalsEnhances therapeutic protein efficacyAffects serum half-life
Structural BiologyStudies protein-substrate interactionsInsights into enzyme mechanisms

Table 2: Case Studies on this compound

Study FocusOrganism/ContextFindings/Implications
Sialic Acid IncorporationVibrio choleraeRole in virulence and immune evasion
Enzyme KineticsNeisseria speciesIdentification of key residues for enzyme activity
GlycoengineeringTherapeutic protein developmentImportance of sialylation in drug efficacy

Chemical Reactions Analysis

Sialyltransferase-Mediated Glycosylation

CMP-Neu5Ac acts as a donor substrate for sialyltransferases , transferring sialic acid to glycoproteins, glycolipids, or oligosaccharides:

CMP Neu5Ac AcceptorSialyltransferaseSialylated product CMP\text{CMP Neu5Ac Acceptor}\xrightarrow{\text{Sialyltransferase}}\text{Sialylated product CMP}

  • Applications : Used in in vitro sialylation assays to study immune recognition, cancer progression, and viral pathogenesis .

  • Specificity : Sialyltransferases selectively link Neu5Ac via α2-3, α2-6, or α2-8 bonds to terminal galactose or N-acetylgalactosamine residues .

Decomposition and Stability

CMP-Neu5Ac is acid-labile and prone to enzymatic hydrolysis:

  • Instability : Degrades in aqueous solutions at pH < 7.0 or upon prolonged storage, necessitating use within 24 hours .

  • Alkaline phosphatase : Rapidly hydrolyzes CMP-Neu5Ac to Neu5Ac and CMP in the presence of Mn²⁺ .

Table 2: Decomposition Factors

FactorEffect on StabilitySource
pH < 7.0Accelerates hydrolysis
Mn²⁺ presenceEnhances phosphatase activity
Temperature > 4°CReduces half-life

Structural and Mechanistic Insights

  • Catalytic cycle : CSS binds Neu5Ac’s β-anomer, forming a β-linked sialyl monophosphate intermediate with CTP .

  • Key interactions : Neu5Ac’s carboxylate group forms a salt bridge with Arg165 in CSS, while Mg²⁺ stabilizes the transition state .

Comparison with Similar Compounds

Evolutionary and Industrial Perspectives

  • Evolution : The loss of CMP-Neu5Ac hydroxylase activity in humans (~2–3 million years ago) is linked to evolutionary pressures, possibly reducing susceptibility to pathogens targeting Neu5Gc .
  • Industrial Synthesis : Recombinant E. coli CMP-Neu5Ac synthetase enables large-scale production (94% yield) of CMP-Neu5Ac-Na, critical for glycoengineering therapeutics .

Preparation Methods

Substrate Preparation and Enzymatic Reaction

CMP-N-acetylneuraminic acid is synthesized enzymatically from cytidine 5′-triphosphate (CTP) and N-acetylneuraminic acid (NeuAc) using CMP-N-acetylneuraminic acid synthase as a catalyst. The general reaction scheme is:

$$
\text{NeuAc} + \text{CTP} \xrightarrow{\text{CMP-NeuAc synthase}} \text{CMP-NeuAc} + \text{PP_i}
$$

  • NeuAc can be enzymatically produced from N-acetylmannosamine and pyruvate using NeuAc aldolase.
  • The reaction is typically conducted at around 40 °C with pH maintained near 8.5 by adding sodium hydroxide dropwise.
  • Magnesium ions (Mg^2+) are included as cofactors to support enzymatic activity.
  • Reaction times vary but are often around 1 hour for conversion.

Purification and Isolation of CMP-N-acetylneuraminic Acid Sodium Salt

The enzymatic synthesis mixture contains CMP-NeuAc along with unreacted substrates, byproducts such as cytidine nucleotides (CMP, CDP, CTP), phosphoric acids, and pyrophosphoric acid. High purity CMP-NeuAc is difficult to obtain due to these impurities and the instability of CMP-NeuAc.

Precipitation of Impurities Using Divalent Cations

  • Addition of divalent cations such as calcium (Ca^2+) or manganese (Mn^2+) ions to the reaction mixture causes precipitation of phosphoric acid, pyrophosphoric acid, and nucleotide impurities as insoluble salts (e.g., calcium phosphate).
  • This step removes major contaminants and facilitates downstream purification.
  • The divalent cation addition can be done either before or simultaneously with phosphatase treatment.

Phosphatase Treatment to Convert Nucleotides to Nucleosides

  • Alkaline phosphatase, preferably derived from Escherichia coli, is added to convert residual nucleotides (CMP, CDP, CTP) into their corresponding nucleosides by removing phosphate groups.
  • This enzymatic step is conducted at temperatures between 20 °C and 60 °C for 0.1 to 50 hours depending on conditions.
  • The conversion reduces nucleotide impurities that are difficult to separate chromatographically.

Organic Solvent Precipitation of CMP-NeuAc Salt

  • After removal of insoluble phosphate salts by centrifugation or filtration, an organic solvent (preferably an alcohol such as methanol, ethanol, or isopropanol) is added to the solution to precipitate CMP-NeuAc as a salt.
  • The solvent volume ranges from 0.1 to 20 times the volume of the aqueous mixture.
  • Precipitation is carried out at temperatures from −80 °C to 60 °C with pH adjustment between 6.0 and 13.0 as needed.
  • Multiple rounds of precipitation and collection improve purity.

Conversion to Sodium Salt Form

  • The isolated CMP-NeuAc is initially in the form of calcium or manganese salt.
  • It can be converted to the sodium salt by ion exchange or treatment with sodium-containing buffers to improve solubility and stability.

Additional Purification Steps

  • Activated carbon treatment at pH 7 and low temperature removes color and minor impurities.
  • Concentration under reduced pressure and filtration removes precipitates formed during concentration.
  • Ion-exchange chromatography or gel filtration chromatography can be used for further purification if needed.

Summary Table of Preparation Steps

Step Number Process Description Key Conditions & Reagents Purpose
1 Enzymatic synthesis of CMP-NeuAc NeuAc + CTP + Mg^2+, CMP-NeuAc synthase, 40 °C, pH ~8.5 Formation of CMP-NeuAc from substrates
2 Addition of divalent cations (Ca^2+, Mn^2+) CaCl2 or MnCl2, room temp Precipitation of phosphate and nucleotide impurities
3 Phosphatase treatment Alkaline phosphatase (E. coli), 20–60 °C, 0.1–50 h Conversion of nucleotides to nucleosides
4 Removal of precipitates Filtration or centrifugation Separation of insoluble salts
5 Organic solvent precipitation Methanol, ethanol, or isopropanol, −80 to 60 °C, pH 6–13 Precipitation of CMP-NeuAc salt
6 Collection and drying Filtration, centrifugation, drying Isolation of purified CMP-NeuAc
7 Conversion to sodium salt Ion exchange or sodium buffer treatment Obtain stable sodium salt form

Research Findings and Advantages

  • The combined use of divalent cation precipitation and phosphatase treatment effectively removes nucleotide impurities that are otherwise difficult to separate.
  • Organic solvent precipitation allows selective isolation of CMP-NeuAc in high purity (≥95% by HPLC).
  • The process can be scaled up to multigram quantities while maintaining purity and yield.
  • The final sodium salt form is more stable and suitable for use as a sugar donor in enzymatic synthesis of sialylated glycoconjugates.
  • Enzymatic synthesis avoids harsh chemical conditions, preserving the integrity of CMP-NeuAc.

Q & A

Q. What is the biochemical role of CMP-N-acetylneuraminic acid sodium salt in sialylation?

CMP-N-acetylneuraminic acid (CMP-Neu5Ac) serves as the activated donor substrate for sialyltransferases, enabling the transfer of sialic acid residues to glycoproteins, glycolipids, and other glycoconjugates. This modification is critical for cell-cell recognition, immune evasion, and protein stability. Methodologically, researchers use radiolabeled CMP-Neu5Ac (e.g., using 14^{14}C or 3^{3}H isotopes) to track sialylation efficiency in in vitro enzyme assays or cell-based systems. Confirmation of sialic acid incorporation requires techniques like HPLC, mass spectrometry, or lectin-based affinity chromatography .

Q. How is CMP-N-acetylneuraminic acid synthesized and purified for experimental use?

CMP-Neu5Ac is enzymatically synthesized via CMP-sialic acid synthetase (CSS) using cytidine triphosphate (CTP) and N-acetylneuraminic acid (Neu5Ac) as substrates. Recombinant CSS from bacterial sources (e.g., E. coli) is commonly employed for large-scale production. Purification involves ion-exchange chromatography (e.g., DEAE-Sepharose) followed by desalting via size-exclusion chromatography. Note that CMP-Neu5Ac is highly unstable; storage at -20°C in lyophilized form or as a sodium salt (pH 7.0–8.0) is recommended to prevent hydrolysis into CMP and Neu5Ac .

Q. What are the key challenges in quantifying CMP-Neu5Ac in biological samples?

Due to its low intracellular concentration and rapid turnover, quantification requires sensitive methods:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimized for detecting femtomole levels using negative-ion mode.
  • Enzymatic Assays: Coupling with sialyltransferases and fluorescently tagged acceptors (e.g., 4-methylumbelliferyl-β-D-galactoside) to measure consumption rates.
    Controls must account for endogenous Neu5Ac interference and pH-dependent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activities of CMP-Neu5Ac hydroxylase across species?

CMP-Neu5Ac hydroxylase (CMAH) catalyzes the conversion of CMP-Neu5Ac to CMP-N-glycolylneuraminic acid (CMP-Neu5Gc) in most mammals but is inactive in humans due to a frameshift mutation. Discrepancies in activity reports (e.g., residual activity in human cell lines) may arise from:

  • Cross-species contamination: Verify enzyme sources via genomic sequencing.
  • Assay conditions: Use cytochrome b5b_5 and NADPH as cofactors for reconstituting activity in in vitro systems.
  • Species-specific isoforms: Compare kinetic parameters (KmK_m, VmaxV_{max}) of CMAH from mouse, chimpanzee, and human using purified recombinant enzymes .

Q. What experimental strategies mitigate the instability of CMP-Neu5Ac in long-term glycobiology studies?

  • Stabilization: Add divalent cations (e.g., Mg2+^{2+}) to chelate free phosphate, reducing hydrolysis.
  • Real-time monitoring: Use 31^{31}P-NMR to track phosphate bond integrity.
  • Alternative donors: Develop synthetic analogs (e.g., CMP-9-azido-Neu5Ac) with improved stability for click chemistry-based labeling .

Q. How does the evolutionary loss of CMAH in humans inform studies on disease models?

Humans lack Neu5Gc due to CMAH inactivation ~2–3 million years ago, leading to anti-Neu5Gc antibody production upon dietary exposure (e.g., red meat). Researchers use:

  • Transgenic mice: Expressing human-like CMAH mutations to study chronic inflammation or cancer.
  • Glycan microarray profiling: To map antibody reactivity against Neu5Gc-containing glycans.
  • CRISPR-Cas9 knock-in: Restoring CMAH in human cell lines to assess Neu5Gc’s role in pathogen adhesion .

Methodological Recommendations

  • Crystallography: Co-crystallize sialyltransferases with CMP-Neu5Ac using hanging-drop vapor diffusion (e.g., 0.1 M Bis-Tris pH 5.5, 8% PEG 20,000) .
  • Evolutionary Analysis: Use molecular clock models to date CMAH inactivation events, integrating fossil records and genomic data from hominins .

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